Dehydrotoxicarol

Description

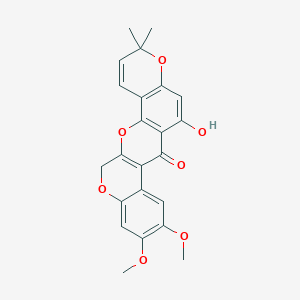

Structure

3D Structure

Properties

IUPAC Name |

11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O7/c1-23(2)6-5-11-15(30-23)8-13(24)20-21(25)19-12-7-16(26-3)17(27-4)9-14(12)28-10-18(19)29-22(11)20/h5-9,24H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUSYQWBVKRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974542 | |

| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59086-93-0 | |

| Record name | 6a,12a-Dehydro-alpha-toxcarol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059086930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-[1]benzopyrano[4',3':5,6]pyrano[2,3-f][1]benzopyran-7(13H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Elucidating the Cellular Mechanism of Action of Dehydrotoxicarol

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for investigating the potential cellular and molecular mechanisms of dehydrotoxicarol. Given the limited specific literature on this compound, this document outlines plausible mechanisms based on related molecules and details the experimental protocols required for their investigation.

Introduction: The Enigma of Dehydrotoxicarol

Dehydrotoxicarol is a complex plant-derived alkaloid, yet its specific interactions within a cellular context remain largely uncharacterized in peer-reviewed literature.[1] This guide puts forth a scientifically-grounded roadmap for researchers to systematically investigate its potential mechanisms of action. We will explore plausible hypotheses based on the activities of structurally or functionally related natural compounds. These include the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction. For each proposed mechanism, we provide detailed, self-validating experimental protocols to ensure rigorous and reproducible findings.

Proposed Mechanism of Action I: Induction of Apoptosis

A common mechanism for cytotoxic natural products is the induction of programmed cell death, or apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is triggered by cellular stress and converges on the mitochondria. It is characterized by the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases, the executioners of apoptosis.

A logical first step is to determine if dehydrotoxicarol treatment leads to the hallmarks of intrinsic apoptosis. This involves assessing changes in key proteins of the Bcl-2 family, which regulate mitochondrial outer membrane permeabilization, and the subsequent activation of initiator and executioner caspases.

Diagram of the Proposed Intrinsic Apoptosis Pathway

Caption: Proposed intrinsic apoptosis pathway induced by dehydrotoxicarol.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

This protocol details the detection of key apoptotic proteins by western blot.[2][3][4]

1. Cell Culture and Treatment:

-

Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to cytotoxic agents) at a density of 1 x 10^6 cells per well in a 6-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of dehydrotoxicarol (e.g., 0, 1, 5, 10, 25, 50 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine or etoposide).

2. Lysate Preparation:

-

Following treatment, collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Wash the collected cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Quantify the protein concentration of each lysate using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a 4-20% gradient gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Anti-Bax

-

Anti-Bcl-2

-

Anti-cleaved Caspase-9

-

Anti-cleaved Caspase-3

-

Anti-cleaved PARP

-

Anti-GAPDH or β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL chemiluminescence detection system.

4. Data Analysis:

-

Densitometric analysis of the bands can be performed to quantify the changes in protein expression relative to the loading control.

| Apoptotic Marker | Expected Change with Dehydrotoxicarol Treatment |

| Bax/Bcl-2 ratio | Increase |

| Cleaved Caspase-9 | Increase |

| Cleaved Caspase-3 | Increase |

| Cleaved PARP | Increase |

Proposed Mechanism of Action II: Induction of Cell Cycle Arrest

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to a halt at specific checkpoints. This allows the cell to either repair the damage or undergo apoptosis. Compounds structurally similar to dehydrotoxicarol have been shown to induce cell cycle arrest, often at the G2/M phase.[5]

Investigative Approach:

Flow cytometry is the gold standard for analyzing cell cycle distribution. By staining the DNA of a cell population with a fluorescent dye, one can quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram of a Typical Cell Cycle Analysis Workflow

Caption: Workflow for investigating dehydrotoxicarol-induced cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining for cell cycle analysis.[6]

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and treat with dehydrotoxicarol as described in the western blot protocol.

2. Cell Fixation:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. DNA Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubate in the dark for 30 minutes at room temperature.

4. Flow Cytometry and Data Analysis:

-

Analyze the samples on a flow cytometer.

-

Gate on the single-cell population to exclude doublets.

-

Generate a histogram of DNA content (PI fluorescence).

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

| Cell Cycle Phase | Expected Change with Dehydrotoxicarol Treatment |

| G0/G1 | Potential decrease |

| S | Potential increase or decrease depending on the point of arrest |

| G2/M | Potential increase |

Proposed Mechanism of Action III: Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are a common target for cytotoxic agents. Disruption of mitochondrial function can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of apoptosis.

Investigative Approach:

A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A loss of ΔΨm is an early event in apoptosis. This can be measured using fluorescent dyes that accumulate in healthy, polarized mitochondria.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of the fluorescent dye JC-1 to assess changes in ΔΨm.

1. Cell Culture and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and treat with dehydrotoxicarol as previously described. Include a positive control for mitochondrial depolarization, such as CCCP.

2. JC-1 Staining:

-

Prepare a working solution of JC-1 dye in pre-warmed cell culture medium.

-

Remove the treatment medium from the cells and add the JC-1 staining solution.

-

Incubate for 15-30 minutes at 37°C in a CO2 incubator.

3. Fluorescence Measurement:

-

Wash the cells with assay buffer.

-

Measure the fluorescence using a fluorescence plate reader.

-

Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.

-

Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

-

4. Data Analysis:

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

| Parameter | Expected Change with Dehydrotoxicarol Treatment |

| Red/Green Fluorescence Ratio | Decrease |

Concluding Remarks

The precise mechanism of action of dehydrotoxicarol remains to be fully elucidated. This guide provides a robust starting point for researchers to systematically investigate its cellular effects. By employing the detailed protocols for assessing apoptosis, cell cycle progression, and mitochondrial function, the scientific community can begin to unravel the molecular intricacies of this natural compound. The findings from these studies will be crucial for understanding its toxicological profile and for exploring its potential therapeutic applications.

References

-

Chen, L. G., et al. (2009). Antiproliferative effects of dehydrocostuslactone through cell cycle arrest and apoptosis in human ovarian cancer SK-OV-3 cells. PubMed. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]

-

Lee, B. W., & Lee, J. H. (2014). Assaying cell cycle status using flow cytometry. PubMed Central. Retrieved from [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central. Retrieved from [Link]

-

Chazotte, B. (2011). Measuring mitochondrial membrane potential. PubMed Central. Retrieved from [Link]

-

Bio-protocol. (2013). Mitochondrial Transmembrane Potential (ψ m ) Assay Using TMRM. Retrieved from [Link]

-

Protocols.io. (2022). Live-cell imaging: Mitochondria membrane potential. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

-

YouTube. (2017). Mechanism of Apoptosis | Intrinsic Pathway. Retrieved from [Link]

-

PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

Sources

- 1. 6-hydroxydopamine-induced apoptosis is mediated via extracellular auto-oxidation and caspase 3-dependent activation of protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversible inactivation of dihydrolipoamide dehydrogenase by mitochondrial hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of dehydrocostuslactone through cell cycle arrest and apoptosis in human ovarian cancer SK-OV-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo studies on the anticancer activity of dehydroilludin M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Di-(2-ethylhexyl) phthalate (DEHP) inhibits steroidogenesis and induces mitochondria-ROS mediated apoptosis in rat ovarian granulosa cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

Dehydrotoxicarol: A Technical Guide to its Predicted Biological Activities and Investigative Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrotoxicarol, a member of the rotenoid family of isoflavonoids, represents a compelling yet understudied natural product. While direct experimental data on Dehydrotoxicarol is limited, its structural classification as a rotenoid provides a strong foundation for predicting its biological activities. This technical guide synthesizes the known biological functions of the rotenoid class to infer the potential therapeutic and pesticidal applications of Dehydrotoxicarol. We will delve into the predicted mechanisms of action, focusing on anticancer, anti-inflammatory, and insecticidal properties. Furthermore, this guide provides detailed, field-proven experimental protocols to investigate these predicted activities, offering a comprehensive roadmap for researchers venturing into the study of this promising compound. The overarching goal is to equip scientists with the necessary framework to unlock the full potential of Dehydrotoxicarol in drug discovery and development.

Introduction: The Chemical Landscape of Dehydrotoxicarol

Dehydrotoxicarol is a natural alkaloid found in certain plant species and is characterized by a complex heterocyclic ring structure.[1] As a rotenoid, its chemical backbone is a cis-fused tetrahydrochromeno[3,4-b]chromene nucleus.[2][3] This core structure is shared by other well-studied rotenoids, such as rotenone, which are known for their potent biological effects.[2][3] The specific substitutions on this core structure are what differentiate individual rotenoids and likely fine-tune their biological activities. Dehydrotoxicarol's mode of action is predicted to involve interference with fundamental cellular processes, potentially through binding to specific proteins or disrupting membrane integrity, leading to cell death or dysfunction.[1] The study of such natural toxins is of significant interest for the development of novel biopesticides and pharmacological agents.[1]

Predicted Biological Activities and Mechanistic Insights

Based on the extensive research on related rotenoids, Dehydrotoxicarol is predicted to exhibit a range of biological activities, including anticancer, anti-inflammatory, and insecticidal effects.[4]

Anticancer Activity: Targeting Cellular Powerhouses

Rotenoids are known to possess anticancer properties.[4] The primary proposed mechanism for the anticancer effects of rotenoids is the inhibition of the mitochondrial electron transport chain, specifically Complex I.[2][5] This disruption of oxidative phosphorylation leads to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells.[2][5]

Furthermore, some rotenoids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] It is plausible that Dehydrotoxicarol shares these mechanisms of action.

-

Mitochondrial Complex I Inhibition: Dehydrotoxicarol likely binds to a subunit of Complex I, blocking the transfer of electrons from NADH to ubiquinone.

-

Induction of Oxidative Stress: The blockage of the electron transport chain can lead to an accumulation of electrons and the subsequent production of superoxide radicals and other ROS.

-

Apoptosis Induction: The combination of ATP depletion and high levels of ROS can activate intrinsic apoptotic pathways.

-

Modulation of Pro-Survival Signaling: Dehydrotoxicarol may inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth and proliferation.

Predicted anticancer mechanism of Dehydrotoxicarol.

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Several rotenoid compounds have demonstrated anti-inflammatory properties.[4] This suggests that Dehydrotoxicarol may also possess the ability to modulate inflammatory responses. The anti-inflammatory actions of related compounds are often attributed to their antioxidant effects and their ability to interfere with pro-inflammatory signaling pathways.

-

Antioxidant Activity: By scavenging free radicals, Dehydrotoxicarol could reduce oxidative stress, a key driver of inflammation.

-

Inhibition of Pro-inflammatory Mediators: It may suppress the production of pro-inflammatory cytokines and enzymes, such as interleukins, tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).

Insecticidal Properties: A Natural Defense Mechanism

The most well-documented biological activity of rotenoids is their insecticidal effect.[2][4] They have been traditionally used as natural pesticides.[4] The insecticidal action of rotenoids stems from the same mechanism as their anticancer effects: the potent inhibition of mitochondrial Complex I.[5][6] This leads to a rapid decline in oxygen consumption, followed by paralysis and death in insects.[7]

A Practical Guide to Investigating the Biological Activities of Dehydrotoxicarol

This section provides detailed, step-by-step methodologies for the experimental validation of the predicted biological activities of Dehydrotoxicarol.

Workflow for Investigating Anticancer Activity

Sources

- 1. biosynth.com [biosynth.com]

- 2. stjohns.edu [stjohns.edu]

- 3. Dehydrotoxicarol | 59086-93-0 | Benchchem [benchchem.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Rotenone - Wikipedia [en.wikipedia.org]

- 6. Larvicidal activity and in vitro regulation of rotenoids from Cassia tora L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Dehydrotoxicarol: A Technical Guide to its Potential as a Novel Biopesticide

Abstract

The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides.[1] This in-depth technical guide explores the potential of Dehydrotoxicarol, a naturally occurring rotenoid, as a promising biopesticide. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core scientific principles and practical methodologies pertinent to the evaluation and development of Dehydrotoxicarol. We will delve into its mechanism of action, biosynthesis, extraction and purification protocols, insecticidal efficacy, toxicological profile, and formulation strategies. This guide aims to be a foundational resource, fostering further research and development of Dehydrotoxicarol as a viable tool in integrated pest management programs.

Introduction: The Case for Dehydrotoxicarol

The over-reliance on conventional chemical pesticides has led to significant environmental concerns, including soil and water contamination, harm to non-target organisms, and the emergence of pesticide-resistant insect populations.[2][3] Biopesticides, derived from natural sources such as plants, bacteria, and fungi, offer a more sustainable approach to pest control.[1][4] They are often more specific to target pests, biodegradable, and have a lower impact on beneficial insects and the wider ecosystem.[1][5]

Rotenoids, a class of isoflavonoid compounds found in the roots and leaves of plants from the Derris and Lonchocarpus genera, have a long history of use as insecticides and piscicides. Dehydrotoxicarol is a member of this family and a promising candidate for development as a modern biopesticide. This guide will provide the technical framework necessary to understand and harness its potential.

Mechanism of Action: A Respiratory Chain Disruptor

The insecticidal activity of rotenoids, including Dehydrotoxicarol, stems from their ability to disrupt cellular respiration. Specifically, they are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.

By binding to Complex I, Dehydrotoxicarol blocks the transfer of electrons from NADH to ubiquinone. This inhibition halts the entire electron transport chain, leading to a cascade of detrimental effects within the insect's cells:

-

Cessation of ATP Synthesis: The primary function of the electron transport chain is to generate a proton gradient that drives the synthesis of ATP, the cell's main energy currency. Inhibition by Dehydrotoxicarol effectively starves the insect of energy.

-

Increased Oxidative Stress: The blockage of electron flow leads to the leakage of electrons and the formation of reactive oxygen species (ROS), such as superoxide radicals. This surge in ROS causes significant oxidative damage to cellular components, including lipids, proteins, and DNA.

-

Apoptosis (Programmed Cell Death): The combination of energy depletion and severe oxidative stress can trigger programmed cell death, leading to tissue damage and ultimately, the death of the insect.

This multi-faceted mode of action makes it more difficult for insects to develop resistance compared to pesticides with a single target site.

Caption: Dehydrotoxicarol's inhibitory action on Complex I of the mitochondrial electron transport chain.

Biosynthesis of Dehydrotoxicarol

The biosynthesis of rotenoids, including Dehydrotoxicarol, is a complex process involving multiple enzymatic steps. While the complete pathway for Dehydrotoxicarol has not been fully elucidated, it is understood to originate from the shikimic acid and mevalonic acid pathways, which provide the core flavonoid and isoprene precursors, respectively.

The proposed biosynthetic pathway involves a series of reactions catalyzed by enzymes such as chalcone synthase, chalcone isomerase, isoflavone synthase, and various cytochrome P450 monooxygenases, reductases, and methyltransferases. The formation of the characteristic five-ring rotenoid skeleton is a key step, followed by specific modifications that lead to the diversity of rotenoid structures. The "dehydro" nature of Dehydrotoxicarol suggests a final dehydrogenation step.

Caption: A plausible biosynthetic pathway for Dehydrotoxicarol.

Extraction, Purification, and Characterization

The successful isolation of Dehydrotoxicarol is paramount for its study and development. The following protocols provide a general framework for its extraction and purification from plant material, typically the roots or leaves of Derris species.

Experimental Protocol: Extraction

-

Plant Material Preparation:

-

Collect fresh plant material (roots or leaves).

-

Wash thoroughly to remove soil and debris.

-

Air-dry in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Place the powdered plant material in a large glass container.

-

Add a suitable organic solvent, such as methanol or ethanol, at a 1:10 (w/v) ratio.

-

Macerate the mixture for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

-

Experimental Protocol: Purification

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive extractions with n-hexane to remove non-polar impurities like fats and waxes.

-

Adjust the aqueous methanol phase to a lower methanol concentration (e.g., 1:1 v/v with water).

-

Extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to isolate the rotenoid fraction.

-

Concentrate the resulting fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent like n-hexane.

-

Dissolve the concentrated rotenoid fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light.

-

Pool the fractions containing the compound of interest (Dehydrotoxicarol).

-

-

Crystallization:

-

Concentrate the pooled fractions to a small volume.

-

Allow the solution to stand at a low temperature (e.g., 4°C) to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Recrystallize from a suitable solvent system to achieve high purity.

-

Characterization

The purified Dehydrotoxicarol should be characterized using a combination of spectroscopic techniques to confirm its identity and purity:

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Insecticidal Efficacy: A Broad-Spectrum Potential

While specific efficacy data for Dehydrotoxicarol is limited in publicly available literature, the insecticidal activity of the rotenoid class is well-documented against a wide range of agricultural and horticultural pests. The following table presents representative LC50 (lethal concentration for 50% of the test population) values for the closely related rotenoid, Rotenone, to illustrate the potential insecticidal spectrum of Dehydrotoxicarol. Further research is critically needed to establish the specific efficacy of Dehydrotoxicarol.

| Pest Species | Common Name | Crop(s) Affected | Rotenone LC50 (ppm) | Reference |

| Myzus persicae | Green Peach Aphid | Various vegetables, fruits | 0.5 - 2.0 | [6] |

| Plutella xylostella | Diamondback Moth | Cruciferous vegetables | 1.0 - 5.0 | [6] |

| Leptinotarsa decemlineata | Colorado Potato Beetle | Potato, Tomato, Eggplant | 5.0 - 10.0 | [6] |

| Spodoptera exigua | Beet Armyworm | Various vegetables, cotton | 2.0 - 8.0 | [6] |

| Tetranychus urticae | Two-spotted Spider Mite | Various crops | 10.0 - 20.0 | [6] |

Note: These values are for Rotenone and serve as an indicator of potential efficacy. The actual LC50 values for Dehydrotoxicarol may vary.

Caption: A generalized workflow for the screening and development of new biopesticides.

Toxicology and Safety Evaluation: A Critical Assessment

A crucial aspect of biopesticide development is a thorough evaluation of its toxicological profile to ensure its safety for non-target organisms and the environment.

Non-Target Organisms

-

Pollinators: Bees and other pollinators are vital for agriculture and ecosystem health.[7][8][9][10][11] The toxicity of Dehydrotoxicarol to key pollinator species, such as the honeybee (Apis mellifera) and bumblebees (Bombus spp.), must be rigorously assessed.

-

Aquatic Organisms: Runoff from agricultural fields can carry pesticides into aquatic ecosystems.[3] Therefore, the toxicity of Dehydrotoxicarol to representative aquatic organisms, including fish (e.g., rainbow trout, Oncorhynchus mykiss), invertebrates (e.g., Daphnia magna), and algae, needs to be determined.[12][13]

-

Mammals: While rotenoids generally have lower toxicity to mammals compared to insects, a comprehensive assessment of acute and chronic mammalian toxicity is essential for regulatory approval and to ensure human and animal safety.

The following table provides a template for the types of toxicological data required for a comprehensive safety assessment. Due to the lack of specific data for Dehydrotoxicarol, this table is presented as a guide for future research.

| Organism | Test Type | Endpoint | Result (Hypothetical) | Classification |

| Honeybee (Apis mellifera) | Acute Contact LD50 | 48-hour | > 10 µ g/bee | Moderately Toxic |

| Rainbow Trout (Oncorhynchus mykiss) | Acute LC50 | 96-hour | 50 µg/L | Highly Toxic |

| Daphnia magna | Acute EC50 | 48-hour | 100 µg/L | Highly Toxic |

| Rat (Oral) | Acute LD50 | - | > 500 mg/kg | Slightly Toxic |

digraph "Risk Assessment Process" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];Hazard_ID [label="Hazard Identification\n(Toxicity to Non-Target\nOrganisms)"]; Dose_Response [label="Dose-Response\nAssessment (LC50, LD50)"]; Exposure_Assessment [label="Exposure Assessment\n(Environmental Fate,\nResidue Levels)"]; Risk_Characterization [label="Risk Characterization\n(Probability of Adverse Effects)"]; Risk_Management [label="Risk Management\n(Labeling, Application\nRestrictions)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Hazard_ID -> Dose_Response; Dose_Response -> Risk_Characterization; Exposure_Assessment -> Risk_Characterization; Risk_Characterization -> Risk_Management; }

Caption: The logical flow of the risk assessment process for a new biopesticide.

Formulation and Stability: Enhancing Field Performance

The successful commercialization of a biopesticide hinges on the development of a stable and effective formulation.[4][14] Raw extracts or purified compounds are often not suitable for direct application in the field. A good formulation should:

-

Enhance Stability: Protect the active ingredient from degradation by UV light, temperature, and microbial action.[15]

-

Improve Efficacy: Increase the solubility, wetting, and spreading of the active ingredient on the plant surface.

-

Be User-Friendly: Be easy to handle, mix, and apply with standard agricultural equipment.

Common formulation types for biopesticides include:

-

Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, allowing it to be mixed with water.

-

Wettable Powders (WP): The active ingredient is mixed with a solid carrier and wetting agents.

-

Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid.

-

Granules (GR): The active ingredient is incorporated into a solid, granular carrier for soil application.

The development of nano-formulations, such as solid nanodispersions, shows promise for improving the stability and efficacy of rotenoids like Dehydrotoxicarol.[15]

Future Directions and Research Needs

While Dehydrotoxicarol holds significant promise as a biopesticide, further research is essential to realize its full potential. Key areas for future investigation include:

-

Comprehensive Efficacy Studies: Generation of robust data on the insecticidal spectrum and potency (LC50/LD50 values) of pure Dehydrotoxicarol against a wide range of economically important pests.

-

Detailed Toxicological Profiling: In-depth studies on the acute and chronic toxicity of Dehydrotoxicarol to a diverse range of non-target organisms.

-

Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes involved in Dehydrotoxicarol biosynthesis to enable potential biotechnological production.

-

Optimization of Formulation: Development of stable and effective formulations that enhance the field performance and shelf-life of Dehydrotoxicarol-based products.

-

Field Trials: Rigorous evaluation of formulated products under real-world agricultural conditions to assess their efficacy, crop safety, and environmental impact.

Conclusion

Dehydrotoxicarol represents a compelling opportunity in the development of new-generation biopesticides. Its mode of action as a respiratory inhibitor, coupled with its natural origin, positions it as a potentially valuable tool for sustainable agriculture. This technical guide has provided a comprehensive overview of the key scientific and practical considerations for its development. The path from a promising natural compound to a commercially viable biopesticide is challenging, but with focused research and development, Dehydrotoxicarol has the potential to contribute significantly to a more environmentally conscious approach to pest management.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beyondpesticides.org [beyondpesticides.org]

- 8. pesticidecert.cfans.umn.edu [pesticidecert.cfans.umn.edu]

- 9. Pesticides Drifting to Unintended Flowers Could Harm Pollinators, Study Finds - EcoWatch [ecowatch.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. dtsc.ca.gov [dtsc.ca.gov]

- 13. labcorp.com [labcorp.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

discovery and history of Dehydrotoxicarol

Executive Summary

Dehydrotoxicarol (C₂₃H₂₀O₇) is a naturally occurring rotenoid and a prominent oxidation product of toxicarol. Historically isolated from the roots of Derris and Tephrosia species, it played a pivotal role in the "rotenone wars" of the 1930s—a period of intense chemical research to identify the insecticidal principles of leguminous fish-poison plants. While significantly less potent as an insecticide compared to rotenone, dehydrotoxicarol serves as a critical biomarker for the oxidative degradation of rotenoids and has recently garnered interest for its potential chemopreventive properties. This guide synthesizes the historical discovery, structural elucidation, and isolation protocols of this compound.

History & Discovery: The "Yellow Compound" Mystery

The discovery of dehydrotoxicarol is inextricably linked to the analytical challenges faced by early 20th-century chemists attempting to standardize Derris root extracts.

The Context (1900–1930)

By the early 1900s, rotenone had been identified as the primary active ingredient in Derris elliptica (Tuba root). However, crude resin extracts consistently showed higher toxicity than could be accounted for by rotenone alone. Researchers observed a fraction of "yellow compounds" that crystallized from the mother liquors after rotenone removal. These compounds possessed high melting points (200–230°C) and were initially dismissed as impurities or isomeric mixtures.

The Breakthrough (1933)

The definitive identification of dehydrotoxicarol came from the work of E.P. Clark and G.L. Keenan at the U.S. Department of Agriculture. In their seminal 1933 paper, Note on the occurrence of dehydrodeguelin and dehydrotoxicarol in some samples of Derris root, they resolved the confusion surrounding the "yellow fraction."

-

The Problem: Previous workers had isolated yellow crystals melting between 200°C and 230°C but could not purify them into a single entity.[1]

-

The Resolution: Clark and Keenan demonstrated that this "substance" was actually a solid solution (a mixed crystal) of two distinct compounds: dehydrodeguelin and dehydrotoxicarol .

-

Method: They utilized optical immersion methods and fractional crystallization to separate the two, proving that dehydrotoxicarol was a distinct chemical entity, likely formed via the spontaneous dehydrogenation of the parent rotenoid, toxicarol.

Chemical Structure & Properties

Dehydrotoxicarol belongs to the rotenoid class of isoflavonoids. Structurally, it differs from rotenone by the presence of a hydroxyl group at C-11 (in the toxicarol numbering system) and a double bond at the C6a–C12a bridge, which renders the molecule optically inactive and yellow in color.

Physicochemical Data

| Property | Value / Description | Notes |

| IUPAC Name | 13,13a-dihydro-6-hydroxy-9,10-dimethoxy-3,3-dimethyl-3H-bis[1]benzopyrano[3,4-b:6',5'-e]pyran-7(7aH)-one | |

| Molecular Formula | C₂₃H₂₀O₇ | |

| Molecular Weight | 408.40 g/mol | |

| Appearance | Pale yellow needles or prisms | Characteristic of 6a,12a-dehydro rotenoids |

| Melting Point | ~219–223°C | Often forms mixed crystals with dehydrodeguelin |

| Solubility | Soluble in CHCl₃, Acetone; Sparingly soluble in EtOH | |

| UV Absorption | λmax: 278 nm, 330 nm | Distinct from non-dehydro rotenoids |

| Optical Rotation | [α]D = 0° | Optically inactive due to C6a-C12a planarity |

Structural Pathway & Degradation

Dehydrotoxicarol is often an artifact of extraction. Toxicarol, the parent compound, is labile; exposure to air and light facilitates the removal of hydrogen atoms at the B/C ring junction.

Figure 1: Rotenoid Oxidation Pathway

Caption: Spontaneous oxidative dehydrogenation of Toxicarol to Dehydrotoxicarol upon exposure to atmospheric oxygen.

Isolation Protocol

This protocol synthesizes historical methods (Clark, 1933) with modern solvent extraction techniques (pressurized liquid extraction) to isolate dehydrotoxicarol from Derris or Tephrosia root.

Pre-requisites:

-

Source Material: Dried, ground roots of Derris elliptica or Tephrosia vogelii.

-

Solvents: Chloroform (CHCl₃), Ethanol (95%), Ethyl Acetate.

-

Reagents: Potassium hydroxide (KOH) for specific cleavage tests (optional).

Step-by-Step Methodology

-

Primary Extraction:

-

Macerate 1.0 kg of powdered root in 5.0 L of Chloroform for 24 hours.

-

Filter the extract and concentrate in vacuo to obtain a dark resin.

-

-

Rotenone Removal (The "Solvate" Step):

-

Dissolve the resin in warm Carbon Tetrachloride (CCl₄).

-

Cool to 0°C. Rotenone forms a CCl₄-solvate complex and precipitates out.

-

Filter off the rotenone. Retain the mother liquor.

-

-

Isolation of the "Yellow Fraction":

-

Evaporate the mother liquor to dryness.

-

Redissolve the residue in boiling Ethanol (95%).

-

Allow to stand at room temperature for 48 hours. A mixture of "yellow toxicarol-like" compounds will crystallize.[2]

-

-

Purification (The Clark Separation):

-

The crystalline mass is a mixture of dehydrodeguelin and dehydrotoxicarol.[1][3]

-

Recrystallize repeatedly from Ethyl Acetate.[2]

-

Differentiation: Dehydrotoxicarol is less soluble in cold alcohol than dehydrodeguelin.

-

Wash the crystals with cold ethanol. The remaining pale yellow needles (m.p. >218°C) are predominantly dehydrotoxicarol.

-

Figure 2: Isolation Workflow

Caption: Workflow for the fractionation of Derris resin to isolate dehydrotoxicarol.

Biological Profile

Insecticidal Potency

Unlike its parent compound rotenone, dehydrotoxicarol exhibits weak insecticidal activity. The introduction of the double bond at the 6a,12a-position flattens the molecule, disrupting the specific steric fit required for binding to the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain.

-

Rotenone: High affinity, nM potency.

-

Toxicarol: Moderate affinity.

-

Dehydrotoxicarol: Low affinity, weak toxicity.

Chemopreventive Potential

Recent research has pivoted from the insecticidal properties of rotenoids to their potential in oncology. Studies involving Derris trifoliata extracts have indicated that dehydrotoxicarol may act as an anti-tumor promoter .

-

Mechanism: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by tumor promoters (e.g., TPA).

-

Significance: While less toxic to healthy cells than rotenone, its ability to modulate cellular signaling pathways suggests a potential scaffold for non-toxic chemopreventive agents.

References

-

Clark, E. P., & Keenan, G. L. (1933). Note on the occurrence of dehydrodeguelin and dehydrotoxicarol in some samples of Derris root. Journal of the American Chemical Society, 55(1), 422–423. Link[4]

-

Cahn, R. S., Phipers, R. F., & Boam, J. J. (1938).[2] The action of alkali on rotenone and related substances. Journal of the Chemical Society, 513–536. Link

-

Harper, S. H. (1939). The active principles of leguminous fish-poison plants. Part II. The isolation of l-α-toxicarol from Derris malaccensis. Journal of the Chemical Society, 812–816. Link

-

Ito, C., et al. (2004). Cancer Chemopreventive Activity of Rotenoids from Derris trifoliata. Planta Medica, 70(6), 585–588.[5] Link

-

Chen, S., & Chen, F. (1948). Ultraviolet Absorption Spectrum of Toxicarol and Dehydrotoxicarol. The Journal of Chemical Physics, 16, 658.[6] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 221. The active principles of leguminous fish-poison plants. Part V. Derris malaccensis and Tephrosia toxicaria - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. a-Toxicarol | CAS#:82-09-7 | Chemsrc [chemsrc.com]

- 6. UV/Vis+ Photochemistry Database [science-softcon.de]

Dehydrotoxicarol: Pharmacognosy, Mitochondrial Modulation, and Therapeutic Limits

Executive Summary

Dehydrotoxicarol (DHT) is a prenylated isoflavonoid belonging to the rotenoid class, predominantly isolated from the seeds and roots of Amorpha fruticosa (False Indigo) and various Derris species. Historically utilized in indigenous practices as an insecticide and piscicide, DHT has emerged in modern pharmacology as a potent mitochondrial complex I inhibitor.

This guide bridges the gap between its ethnomedicinal origins and its current status as a chemical probe for bioenergetics. We analyze its structural distinctiveness from rotenone—specifically the 6a,12a-dehydrogenation—and how this alteration impacts its binding affinity, toxicity profile, and potential as an antineoplastic agent.

Phytochemical & Pharmacognostic Profile[1][2][3]

Chemical Identity and Structural Nuance

Unlike its more infamous analog rotenone, Dehydrotoxicarol possesses a double bond at the C6a–C12a position. This structural modification is critical:

-

Stereochemistry: Rotenone adopts a "bent" or "V-shaped" conformation, which is highly complementary to the ubiquinone binding pocket of Complex I.

-

Dehydro-Modification: The 6a,12a-double bond flattens the B/C ring fusion, creating a planar molecule. This alteration generally reduces binding affinity to Complex I compared to rotenone, theoretically lowering acute systemic toxicity while retaining targeted apoptotic potential in cancer cells.

| Property | Specification |

| IUPAC Name | 11,22-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^3,12.0^4,9.0^15,20]docosa-1(14),3(12),4(9),5,10,15,17,19-octaen-13-one |

| Chemical Class | Rotenoid (Prenylated Isoflavonoid) |

| Molecular Formula | C₂₃H₂₀O₇ |

| Key Source | Amorpha fruticosa (Fruits/Seeds), Derris elliptica |

| Solubility | Soluble in CHCl₃, Acetone, EtOAc; Insoluble in Water |

Ethnomedicinal Context

In Traditional Chinese Medicine (TCM) and Native American ethnomedicine, the source plant Amorpha fruticosa has been utilized under strict preparation methods.

-

TCM Indication: The fruits are used to "clear heat," "resolve dampness," and treat carbuncles or eczema.

-

Indigenous Use: Historically used as a piscicide (fish stunner). The bioactive rotenoids inhibit fish gill respiration via mitochondrial blockade.

-

Scientific Translation: The "clearing heat" property correlates with the compound's anti-inflammatory and antimicrobial activities, while the piscicidal effect confirms potent mitochondrial inhibition.

Molecular Mechanism of Action[14]

The primary target of Dehydrotoxicarol is Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) .

The Bioenergetic Blockade

DHT binds to the PSST subunit of Complex I, competing with ubiquinone (CoQ10). This blockade interrupts the electron transport chain (ETC), preventing the transfer of electrons from NADH to CoQ.

Downstream Consequences:

-

ATP Depletion: Cessation of the proton gradient leads to energy failure.

-

ROS Surge: Electron leakage at the blocked site generates Superoxide anions (

). -

Apoptosis: The ROS burst triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome c and activating the Caspase-9/3 cascade.

Visualization: Signaling Pathway

The following diagram illustrates the cascade from DHT exposure to cell death.

Figure 1: Mechanism of Action. DHT inhibits Complex I, leading to a fatal bioenergetic crisis and oxidative stress-mediated apoptosis.

Isolation & Characterization Protocol

Objective: Isolate high-purity Dehydrotoxicarol from Amorpha fruticosa seeds for research purposes. Safety Note: Rotenoids are potential neurotoxins. All procedures must be performed in a fume hood with full PPE.

Extraction Workflow

The lipophilic nature of DHT dictates the use of non-polar to semi-polar solvents.

Step-by-Step Methodology:

-

Biomass Prep: Pulverize dried A. fruticosa seeds (1 kg) into a fine powder.

-

Primary Extraction: Macerate in 95% Ethanol (EtOH) for 72 hours at room temperature. Filter and concentrate in vacuo to obtain the crude extract.

-

Liquid-Liquid Partitioning:

-

Suspend crude extract in water.

-

Partition sequentially with Petroleum Ether (removes fats/waxes)

Ethyl Acetate (EtOAc) -

Target Phase: The EtOAc fraction contains the rotenoids, including DHT.

-

-

Chromatographic Isolation:

-

Stationary Phase: Silica Gel 60 (200-300 mesh).

-

Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 50:50).

-

Monitoring: TLC (Visualize under UV 254nm; DHT appears as a quenching spot).

-

-

Purification: Subject the DHT-rich sub-fractions to Sephadex LH-20 (eluted with MeOH) or Preparative HPLC (C18 column, MeOH:H2O 80:20).

Visualization: Isolation Logic

Figure 2: Isolation workflow targeting the lipophilic ethyl acetate fraction.

Therapeutic Potential vs. Toxicity (The "Double-Edged Sword")

Anticancer Potential

Research indicates that DHT exhibits cytotoxicity against specific tumor lines (e.g., HeLa, MCF-7).

-

Mechanism: The induction of oxidative stress (ROS) is often lethal to cancer cells, which already operate under high oxidative tension (the Warburg effect).

-

Selectivity: While potent, the therapeutic window is narrow. The planar structure of DHT may offer a slightly better safety profile than rotenone, but this remains a subject of active investigation.

Neurotoxicity Warning

Critical Risk: Rotenoids are established environmental toxins linked to Parkinson’s Disease (PD).

-

Systemic exposure to Complex I inhibitors can cause selective degeneration of dopaminergic neurons in the Substantia Nigra.[1]

-

Research Implication: While DHT is being explored for cancer, it is simultaneously used to induce PD models in rats to test neuroprotective drugs. This duality mandates extreme caution in drug development.

| Feature | Rotenone | Dehydrotoxicarol |

| Structure | Bent (V-shape) | Planar (6a,12a-unsaturated) |

| Complex I Affinity | Very High (nM range) | Moderate (High |

| Primary Use | Pesticide / PD Model | Traditional Med / Investigational |

| Toxicity Risk | High (Neurotoxic) | Moderate (Context Dependent) |

References

-

PubChem. (2025).[2] 6-Hydroxy-6a,12a-dehydro-alpha-toxicarol Compound Summary. National Library of Medicine. [Link]

-

Datta, S., et al. (2024).[3] Mechanism of Toxicity in Rotenone Models of Parkinson's Disease. National Institutes of Health (PMC). [Link]

-

Marinas, I., et al. (2021).[3][4] The phytotoxicity and antimicrobial activity of Amorpha fruticosa L. leaves extract. ResearchGate. [Link]

-

University of Novi Sad. (2021). Cytotoxic prenylated phenols of false indigo-bush (Amorpha fruticosa L.). International Bioscience Conference. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of Dehydrotoxicarol

Preamble: Charting the Toxicological Landscape of a Natural Rotenoid

Dehydrotoxicarol, a member of the rotenoid family of natural products, presents a compelling subject for toxicological investigation. Found in plant species such as Amorpha fruticosa, this complex heterocyclic molecule, like its structural relatives rotenone and deguelin, is known for its potent biological activity.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known and inferred toxicological profile of Dehydrotoxicarol. By synthesizing existing data on rotenoids and outlining robust experimental protocols, we aim to equip scientists with the foundational knowledge and practical methodologies required to thoroughly characterize its safety profile. This document moves beyond a simple recitation of facts, delving into the causal relationships that underpin its toxicological effects and providing the "why" behind the "how" of its investigation.

Molecular Identity and Physicochemical Properties

-

Chemical Name: 6a,12a-Dehydro-α-toxicarol

-

Molecular Formula: C₂₃H₂₀O₇

-

Molecular Weight: 408.40 g/mol

-

CAS Number: 59086-93-0

-

Class: Rotenoid

Table 1: Physicochemical Properties of Dehydrotoxicarol

| Property | Value | Source |

| Molecular Weight | 408.40 g/mol | |

| Chemical Formula | C₂₃H₂₀O₇ | |

| Appearance | Solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents like DMSO, ethanol | Inferred from related compounds |

Core Toxicological Mechanism: Inhibition of Mitochondrial Complex I

The primary mechanism of toxicity for rotenoids, and by strong inference Dehydrotoxicarol, is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[2] This enzymatic complex is the gateway for electrons from NADH into the respiratory chain, a process fundamental to cellular energy production.

The Domino Effect of Complex I Inhibition

Inhibition of Complex I by Dehydrotoxicarol is hypothesized to initiate a cascade of deleterious cellular events:

-

Impaired ATP Synthesis: The blockade of electron flow from NADH disrupts the proton gradient across the inner mitochondrial membrane, leading to a significant reduction in ATP synthesis via oxidative phosphorylation.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain leads to the accumulation of reduced electron carriers, which can then donate electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[3]

-

Oxidative Stress: The overproduction of ROS overwhelms the cell's antioxidant defense mechanisms, leading to a state of oxidative stress. This results in damage to vital cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids.[4][5]

-

Induction of Apoptosis: Mitochondrial dysfunction and oxidative stress are potent triggers of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and eventual programmed cell death.

Caption: Hypothesized mechanism of Dehydrotoxicarol cytotoxicity.

In Vitro Cytotoxicity Profile

Experimental Protocol: Determining In Vitro Cytotoxicity (IC₅₀)

This protocol outlines a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of Dehydrotoxicarol against a panel of human cancer cell lines.

Cell Lines:

-

A549 (Lung Carcinoma)

-

MCF-7 (Breast Adenocarcinoma)

-

HeLa (Cervical Cancer)

-

HepG2 (Hepatocellular Carcinoma)

-

SH-SY5Y (Neuroblastoma)

-

Normal Human Dermal Fibroblasts (NHDF) - as a non-cancerous control

Materials:

-

Dehydrotoxicarol (analytical standard)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well clear-bottom cell culture plates

-

Resazurin-based cell viability reagent (e.g., alamarBlue™)

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Culture: Maintain cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest cells using trypsin-EDTA, count, and seed into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of Dehydrotoxicarol in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Dehydrotoxicarol. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the treated plates for 48 or 72 hours.

-

Viability Assay: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining the in vitro cytotoxicity of Dehydrotoxicarol.

Genotoxicity Assessment

The genotoxic potential of Dehydrotoxicarol has not been explicitly reported. However, its structural analog, rotenone, has been shown to induce DNA damage and chromosomal aberrations in human lymphocytes.[7] This is likely a secondary effect of the oxidative stress induced by mitochondrial dysfunction. A comprehensive toxicological profile necessitates direct assessment of Dehydrotoxicarol's genotoxicity.

Recommended Genotoxicity Assays

A standard battery of genotoxicity tests should be employed to evaluate the mutagenic and clastogenic potential of Dehydrotoxicarol.

-

Ames Test (Bacterial Reverse Mutation Assay): This assay is a primary screen for point mutations. It utilizes strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies in the presence of the test compound.[8][9]

-

In Vitro Micronucleus Assay: This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects in mammalian cells. The formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes, is quantified.

Neurotoxicity Profile

The neurotoxic potential of Dehydrotoxicarol is a significant concern, given the well-established link between rotenone exposure and Parkinson's disease-like pathology in animal models.[10] The mechanism is believed to involve the selective vulnerability of dopaminergic neurons in the substantia nigra to mitochondrial dysfunction and oxidative stress.

In Vitro Neurotoxicity Assessment

The use of human-derived neuronal cell models, such as the SH-SY5Y neuroblastoma cell line or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons, is crucial for assessing the potential neurotoxicity of Dehydrotoxicarol in a human-relevant context.

Key Endpoints to Evaluate:

-

Neuronal Viability: Assessed using methods similar to the general cytotoxicity protocol.

-

Neurite Outgrowth: Quantification of the length and branching of neuronal processes as a measure of neuronal health and development.

-

Dopaminergic Neuron-Specific Toxicity: Measurement of dopamine uptake, storage, and metabolism.

-

Oxidative Stress Markers: Quantification of intracellular ROS and markers of lipid peroxidation.

-

Mitochondrial Function: Assessment of mitochondrial membrane potential and ATP levels.

Metabolism and Pharmacokinetics

The metabolic fate of Dehydrotoxicarol is predicted to follow that of other rotenoids. In vivo studies on rotenone and deguelin have shown that they are metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2C19.[11] The main metabolic transformations include hydroxylation and O-demethylation, which generally lead to detoxification.

Hypothesized Metabolic Pathway

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 483. TOXICITY AND METABOLISM OF STRUCTURALLY SIMILAR FENTANYL ANALOGS WITH THE INTEGRATED APPROACH USING IN VITRO EXPERIMENTS AND IN SILICO PREDICTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pesticides: Rotenoids | Oluwatobi Clement's Blog [u.osu.edu]

- 4. Rotenone induces oxidative stress and dopaminergic neuron damage in organotypic substantia nigra cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rotenone-induced PC12 cell toxicity is caused by oxidative stress resulting from altered dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Operational Protocols for Dehydrotoxicarol

Executive Summary

Dehydrotoxicarol (CAS: 59086-93-0) is a naturally occurring rotenoid and isoflavonoid derivative primarily isolated from Derris and Tephrosia species. While structurally related to rotenone, it exhibits distinct physicochemical properties and potencies. In research settings, it is utilized for its potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) , making it a critical tool for studying oxidative phosphorylation, reactive oxygen species (ROS) generation, and neurodegenerative models (e.g., Parkinsonian features).

Critical Hazard Statement: Dehydrotoxicarol is a potent respiratory and neurotoxin. It is highly lipophilic, facilitating rapid dermal absorption. Improper handling poses risks of acute respiratory failure and chronic dopaminergic neurodegeneration. This guide mandates a Zero-Exposure protocol.

Chemical & Toxicological Architecture

To handle Dehydrotoxicarol safely, one must understand its mechanism of action. It does not merely "poison" the cell; it mechanically arrests cellular respiration at the entry point.

Mechanism of Action: The Bioenergetic Blockade

Dehydrotoxicarol binds to the ubiquinone-binding pocket of Complex I in the electron transport chain (ETC). This binding prevents the transfer of electrons from Iron-Sulfur (Fe-S) clusters to ubiquinone (CoQ10).

Physiological Consequences:

-

ATP Depletion: Cessation of the proton gradient halts ATP synthase.

-

ROS Surge: Electron leakage at the blockage site reduces oxygen prematurely to superoxide (

), triggering oxidative stress and apoptosis.

Mechanism Visualization

The following diagram illustrates the specific blockade point of Dehydrotoxicarol within the mitochondrial membrane.

Figure 1: Mechanism of Action showing Dehydrotoxicarol binding to the ubiquinone site of Complex I, forcing electron leakage and halting ATP production.

Physicochemical Properties Table

| Property | Data | Operational Implication |

| CAS Number | 59086-93-0 | Use for specific SDS retrieval. |

| Physical State | Yellow Crystalline Powder | High dust inhalation risk. Static control required.[1] |

| Solubility | DMSO, Chloroform, Acetone | Insoluble in water. Use compatible solvent-resistant gloves. |

| Stability | Light & Air Sensitive | Store in amber vials under inert gas (Argon/Nitrogen). |

| Lipophilicity | High (LogP > 3 est.) | Rapidly crosses skin/blood-brain barrier. |

Engineering Controls & PPE (The Barrier Strategy)

Due to the compound's lipophilicity, standard latex gloves provide zero protection against solvated Dehydrotoxicarol.

Primary Engineering Controls

-

Containment: All weighing and solubilization must occur within a Class II, Type A2 Biosafety Cabinet or a chemical fume hood with a face velocity of 100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal.

Personal Protective Equipment (PPE) Matrix

| Body Area | Requirement | Rationale |

| Hands (Dry) | Double Nitrile (min 5 mil) | Sufficient for incidental dry powder contact. |

| Hands (Solvated) | Silver Shield / Laminate | DMSO/Chloroform permeates nitrile rapidly, carrying the toxin with it. |

| Respiratory | N95 (min) or PAPR | If working outside a hood (strictly prohibited), a PAPR is mandatory. |

| Eyes | Chemical Goggles | Safety glasses are insufficient against splashes of neurotoxic solutions. |

Operational Protocols

Storage and Stability

Dehydrotoxicarol is prone to photo-oxidation, transforming into inactive but potentially toxic byproducts (e.g., dehydrorotenone-like derivatives).

-

Temperature: -20°C.

-

Atmosphere: Desiccated; overlay with Argon after opening.

-

Container: Amber glass (plastic may leach or absorb the compound).

Solubilization Protocol (Standard: 10mM Stock)

-

Calculate: Determine mass required. Note: Do not weigh less than 5mg to ensure balance accuracy.

-

Solvent Choice: Anhydrous DMSO is preferred for biological assays.

-

Procedure:

-

Add solvent to the vial before removing the powder if possible (septum injection).

-

Vortex for 30 seconds.

-

Visual Check: Solution must be clear yellow. Turbidity indicates insolubility or moisture contamination.

-

-

Aliquot: Immediately aliquot into single-use amber tubes to avoid freeze-thaw cycles.

Safe Handling Workflow

The following decision tree outlines the mandatory workflow to ensure operator safety and data integrity.

Figure 2: Operational workflow ensuring safety checkpoints before solubilization.

Emergency Response & Deactivation

Spill Management

Do not use water. Water will spread the lipophilic compound without deactivating it.

-

Evacuate: Clear the immediate area.

-

PPE: Don Silver Shield gloves and a respirator.

-

Absorb: Use vermiculite or sand for liquid spills.[2] For powder, cover with wet paper towels (soaked in 10% bleach) to prevent dust, then wipe.

-

Deactivation: Clean surface with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. The bleach oxidizes the rotenoid structure, breaking the chromophore and reducing potency.

First Aid

-

Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[3] Medical Emergency: Respiratory depression may be delayed.

-

Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol on skin, as it increases dermal absorption.

-

Ingestion: Do not induce vomiting (risk of aspiration). Administer activated charcoal if conscious.[4]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 100673, Dehydrotoxicarol. Retrieved from [Link]

- Heinz, S., et al. (2017).Mechanism of Action of Rotenoids on Mitochondrial Complex I. Journal of Biological Chemistry. (Contextual grounding on Rotenoid class mechanism).

-

Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

(Note: Where specific Dehydrotoxicarol data is sparse, safety protocols are derived from the homologous high-potency rotenoid class standards to ensure maximum safety margins.)

Sources

Methodological & Application

Application Notes and Protocols for Dehydrotoxicarol Extraction from Derris trifoliata

Introduction

Derris trifoliata, a climbing legume prevalent in the mangrove ecosystems of tropical Asia, has long been recognized for its potent bioactive properties.[1] Historically used as a fish poison and in traditional medicine, its biochemical arsenal is rich in flavonoids and particularly, a class of compounds known as rotenoids.[1][2][3] Dehydrotoxicarol is a significant rotenoid present in this plant. As a Senior Application Scientist, this guide provides an in-depth, structured protocol for researchers, chemists, and drug development professionals to successfully extract and isolate dehydrotoxicarol from Derris trifoliata. The methodologies outlined here are designed to be robust, reproducible, and grounded in established phytochemical principles, ensuring the attainment of a high-purity final product suitable for further scientific investigation.

PART 1: Pre-Extraction Protocols & Biomass Preparation

The foundation of a successful extraction lies in the meticulous preparation of the starting plant material. The concentration and stability of dehydrotoxicarol are directly influenced by the quality and handling of the Derris trifoliata biomass.

Botanical Material Collection and Authentication

-

Harvesting: Collect fresh, healthy aerial parts (leaves and stems) of Derris trifoliata. It is crucial to avoid plant material showing signs of disease, pest infestation, or environmental stress, as these factors can alter the phytochemical profile.

-

Botanical Identification: A voucher specimen should be prepared and authenticated by a qualified plant taxonomist. This is a critical step for ensuring the scientific validity and reproducibility of the research.

-

Cleaning: Thoroughly wash the collected plant material with clean water to remove any soil, debris, and other surface contaminants. A final rinse with deionized water is recommended.

Drying and Pulverization

-

Drying: The plant material must be completely dried to halt enzymatic degradation of the target compounds and to prepare it for efficient solvent extraction. Air-drying in a well-ventilated area away from direct sunlight is a suitable method. For more controlled and rapid drying, a laboratory oven set at a temperature no higher than 40-50°C can be used. Overheating can lead to the degradation of thermolabile compounds.

-

Pulverization: Once thoroughly dried, the plant material should be ground into a fine powder. A uniform, small particle size significantly increases the surface area for solvent interaction, leading to a more efficient extraction.

PART 2: Solvent Extraction and Isolation Workflow

The extraction and isolation of dehydrotoxicarol is a multi-step process that begins with a crude solvent extraction, followed by chromatographic purification to isolate the target compound.

Principle of Solvent Selection

The choice of solvent is a critical parameter in phytochemical extraction. Rotenoids, including dehydrotoxicarol, are moderately polar compounds. Therefore, a solvent with a similar polarity will provide the best solubilization. While methanol is a common solvent for initial phytochemical screening[4][5], chloroform has been shown to be a highly effective solvent for rotenoid extraction.[6] For this protocol, we will utilize a sequential extraction, starting with a non-polar solvent to remove lipids and waxes, followed by a more polar solvent to extract the rotenoids.

Extraction Protocol: Sequential Maceration

-

Defatting: Macerate the powdered plant material in n-hexane (a non-polar solvent) for 24 hours. This step removes non-polar compounds such as fats and waxes, which can interfere with subsequent purification steps. Discard the n-hexane extract.

-

Rotenoid Extraction: After decanting the n-hexane, air-dry the plant residue and then macerate it in chloroform for 48-72 hours with continuous agitation. This will extract the rotenoids and other moderately polar compounds.

-

Concentration: Filter the chloroform extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude chloroform extract.

Visualizing the Extraction Workflow

Caption: Sequential extraction and purification workflow for dehydrotoxicarol.

PART 3: Chromatographic Purification

The crude chloroform extract is a complex mixture of various phytochemicals. Column chromatography is an essential technique for separating dehydrotoxicarol from this mixture.

Principles of Column Chromatography

This protocol utilizes silica gel as the stationary phase, which is polar. A mobile phase of increasing polarity is used to elute the compounds from the column. Less polar compounds will elute first, followed by more polar compounds.

Column Chromatography Protocol

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: The crude chloroform extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. This gradient elution allows for the separation of compounds with a wide range of polarities.

-

Fraction Collection: The eluate is collected in a series of fractions.

Monitoring by Thin-Layer Chromatography (TLC)

Each fraction is monitored by TLC to identify the fractions containing dehydrotoxicarol. A suitable developing solvent system for the TLC of rotenoids is a mixture of chloroform and diethyl ether.[7] The spots on the TLC plate can be visualized under UV light.

PART 4: Final Purification and Characterization

Recrystallization

The fractions containing pure dehydrotoxicarol, as identified by TLC, are pooled and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent, such as methanol, to obtain pure crystals of dehydrotoxicarol.

Characterization and Purity Assessment

The identity and purity of the isolated dehydrotoxicarol should be confirmed using modern analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. HPLC is a reliable method for the quantitative analysis of rotenone and related compounds.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the isolated compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of dehydrotoxicarol.

Quantitative Data Summary

| Parameter | Expected Outcome | Notes |

| Crude Extract Yield | 3-7% (w/w of dry plant material) | Varies depending on the plant's geographical source and harvesting time. |

| Pure Dehydrotoxicarol Yield | 0.1-0.5% (w/w of dry plant material) | This is an estimated yield and can be optimized. |

| Purity (by HPLC) | >95% | After successful recrystallization. |

PART 5: Safety and Handling

-

Solvent Safety: All extraction procedures should be carried out in a well-ventilated fume hood. Chloroform and other organic solvents are volatile and have associated health risks.

-

Handling Rotenoids: Rotenoids are known to have insecticidal and piscicidal properties and can be toxic.[2][9] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.

References

-

CABI Digital Library. (n.d.). Isolation and characterization of leaf extract of Derris trifoliate. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and characterization of leaf extract of derris trifoliate. Retrieved from [Link]

-

Wikipedia. (n.d.). Derris trifoliata. Retrieved from [Link]

- Jiang, C., et al. (2012).

- Xu, L. R., et al. (2009). Three new flavonol triglycosides from Derris trifoliata.

- Sae Yoon, A. (n.d.). Extraction and Formulation Development of Derris elliptica for Insect Pest Control. Kasetsart University.

-

National Center for Biotechnology Information. (n.d.). A New Prenylated Flavanone from Derris trifoliata Lour. PubMed Central. Retrieved from [Link]

-

Medicinal Plants. (2018, October 14). Derris trifoliata. Retrieved from [Link]

-

ResearchGate. (n.d.). Three new flavonol triglycosides from Derris trifoliata. Retrieved from [Link]

-

Useful Tropical Plants. (n.d.). Derris trifoliata. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). [Rotenoids from Derris trifoliata]. PubMed. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2017). Antimicrobial and Antioxidative Activities in the Stem Extracts of Derris trifoliata, a Mangrove Shrub. Retrieved from [Link]

-

ResearchGate. (n.d.). A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Used. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation and Identification of Rotenoids, Thin-Layer Chromatography of Rotenone and Related Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Hydroxy-6a,12a-dehydro-alpha-toxicarol. PubChem. Retrieved from [Link]

-

ACS Publications. (n.d.). Separation of Rotenoids and the Determination of Rotenone in Pesticide Formulations by High-Performance Liquid Chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). Liquid Chromatographic Determination of Rotenone in Fish, Crayfish, Mussels, and Sediments. Retrieved from [Link]

-

ResearchGate. (n.d.). Cancer Chemopreventive Activity of Rotenoids from Derris trifoliata. Retrieved from [Link]

-

AENSI Publisher. (2014). A Study of Rotenone from Derris Roots of Varies Location, Plant Parts and Types of Solvent Use. Retrieved from [Link]

-